2-Fluoro-6-methylbenzaldehyde 2-Fluoro-6-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 117752-04-2
VCID: VC20852810
InChI: InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
SMILES: CC1=C(C(=CC=C1)F)C=O
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol

2-Fluoro-6-methylbenzaldehyde

CAS No.: 117752-04-2

Cat. No.: VC20852810

Molecular Formula: C8H7FO

Molecular Weight: 138.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methylbenzaldehyde - 117752-04-2

Specification

CAS No. 117752-04-2
Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
IUPAC Name 2-fluoro-6-methylbenzaldehyde
Standard InChI InChI=1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Standard InChI Key BGQBJWPZBBMKEI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)F)C=O
Canonical SMILES CC1=C(C(=CC=C1)F)C=O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-Fluoro-6-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group on a benzene ring, specifically at the 2 and 6 positions, respectively. This compound features a formyl group (-CHO) that is responsible for its aldehyde properties, contributing to its reactivity and potential applications in organic synthesis . The molecular architecture of this compound creates unique electronic distributions that influence its chemical behavior.

Chemical Identifiers and Nomenclature

The compound is indexed under various identification systems used in chemistry and regulatory frameworks. Table 1 presents the comprehensive chemical identification information for 2-Fluoro-6-methylbenzaldehyde.

Table 1: Chemical Identifiers for 2-Fluoro-6-methylbenzaldehyde

IdentifierValue
CAS Number117752-04-2
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
MDL NumberMFCD09258962
InChI KeyBGQBJWPZBBMKEI-UHFFFAOYSA-N
PubChem CID14170517
IUPAC Name2-fluoro-6-methylbenzaldehyde
SMILES NotationCC1=C(C=O)C(F)=CC=C1

The compound is known by several synonyms in scientific literature and commercial contexts, including 2-Fluoro-6-tolualdehyde, 6-Fluoro-o-tolualdehyde, 6-Fluoro-o-tolylaldehyde, 3-Fluoro-2-formyltoluene, and Benzaldehyde, 2-fluoro-6-methyl- . These alternative names reflect different naming conventions in organic chemistry but refer to the same chemical entity.

Physical and Chemical Properties

Physical Characteristics

2-Fluoro-6-methylbenzaldehyde typically appears as a colorless to pale yellow liquid with a distinct aromatic odor. It displays physical properties consistent with its aromatic aldehyde structure and molecular weight. The compound is soluble in organic solvents and may exhibit moderate solubility in water . Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2-Fluoro-6-methylbenzaldehyde

PropertyValueReference
Physical StateLiquid
ColorColorless to Yellow
Density1.151 g/mL at 20°C
Refractive Index1.525 (n20/D)
Boiling Point200.5°C
Flash Point82.5°C

Chemical Reactivity

The aldehyde functional group participates in typical carbonyl reactions, including nucleophilic additions, condensations, and reductions. These reactive properties make 2-Fluoro-6-methylbenzaldehyde valuable as a synthetic intermediate in complex molecule synthesis.

Applications and Utilization

Synthetic Applications

2-Fluoro-6-methylbenzaldehyde serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring both an aldehyde group and fluorine substitution, makes it particularly valuable in constructing more complex molecular architectures. The compound can be utilized in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

The presence of the fluorine atom introduces unique electronic effects that can be advantageous in drug design, as fluorine substitution is known to enhance metabolic stability, membrane permeability, and binding interactions in pharmacologically active compounds. These properties make 2-Fluoro-6-methylbenzaldehyde an important intermediate in medicinal chemistry and pharmaceutical research.

Classification SystemDesignationReference
GHS SymbolGHS07
Signal WordWarning
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
WGK Germany3 (Severe hazard to waters)
HS Code29130000
SpecificationDetailsReference
Purity Range95-97%
Available Quantities250 mg, 1 g, 5 g
Major SuppliersThermo Scientific Chemicals, CymitQuimica, Advanced ChemBlocks
Delivery TimelineVaries by supplier (14-30 days)
Product CodesS71803, H55228, 15431408

Variations in purity, packaging, and delivery timelines exist among different suppliers, allowing users to select products that best meet their specific requirements for research, development, or production activities.

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-Fluoro-6-methylbenzaldehyde is limited in the provided search results, the compound's structural features would make it amenable to standard analytical techniques used for aromatic aldehydes. These typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 19F NMR being particularly informative)

  • Infrared (IR) spectroscopy to identify the characteristic aldehyde C=O stretching vibration

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Ultraviolet-visible (UV-Vis) spectroscopy to characterize its chromophoric properties

The refractive index value of 1.525 reported in the search results provides one physical parameter that can be used for identity confirmation and purity assessment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator